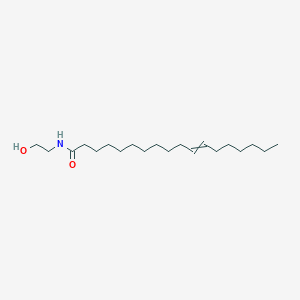
1,1,1,2,4,4-Hexafluorobutane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,1,2,4,4-Hexafluorobutane is a highly fluorinated hydrocarbon with the molecular formula C₄H₄F₆. It is a colorless, odorless gas that is used in various industrial applications due to its unique chemical properties. The compound is known for its stability and resistance to chemical reactions, making it valuable in specialized applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,1,1,2,4,4-Hexafluorobutane can be synthesized through several methods. One common method involves the reaction of 1,1,1-trifluoro-2,2-dichloroethane with copper and an amine, followed by hydrogenation to produce 1,1,1,4,4,4-hexafluorobutane . Another method involves the reaction of hexafluoropropylene with trichloromethane to generate 1,1,1-trichloro-2,2,3,4,4,4-hexafluorobutane, which is then further processed to obtain the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions. The process often includes the use of catalysts and specific reaction conditions to ensure high yield and purity. The compound is produced in specialized facilities equipped to handle fluorinated hydrocarbons safely and efficiently.
Análisis De Reacciones Químicas
Types of Reactions
1,1,1,2,4,4-Hexafluorobutane undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in halogen exchange reactions where fluorine atoms are replaced by other halogens.
Reduction Reactions: It can be reduced to form other fluorinated hydrocarbons.
Oxidation Reactions: Although less common, it can undergo oxidation under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Typically involve halogenating agents such as chlorine or bromine.
Reduction Reactions: Often use hydrogen gas in the presence of a catalyst.
Oxidation Reactions: Require strong oxidizing agents and controlled environments.
Major Products Formed
Substitution Reactions: Produce various halogenated derivatives.
Reduction Reactions: Yield other fluorinated hydrocarbons.
Oxidation Reactions: Can produce partially oxidized fluorinated compounds.
Aplicaciones Científicas De Investigación
1,1,1,2,4,4-Hexafluorobutane has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a solvent for specialized reactions.
Biology: Employed in studies involving fluorinated compounds and their biological interactions.
Medicine: Investigated for potential use in drug delivery systems due to its stability and inertness.
Industry: Utilized as a refrigerant, blowing agent, and in the production of fluorinated polymers.
Mecanismo De Acción
The mechanism of action of 1,1,1,2,4,4-Hexafluorobutane involves its interaction with molecular targets through its fluorinated structure. The compound’s stability and resistance to chemical reactions make it an effective agent in various applications. Its molecular pathways often involve interactions with other fluorinated compounds and catalysts, leading to desired chemical transformations.
Comparación Con Compuestos Similares
Similar Compounds
1,1,1,4,4,4-Hexafluorobutane: Similar in structure but differs in the position of fluorine atoms.
Hexafluoro-2-butene: An unsaturated fluorinated hydrocarbon with different industrial applications.
1,1,3,4-Tetrachloro-1,2,2,3,4,4-hexafluorobutane: Contains additional chlorine atoms, leading to different chemical properties.
Uniqueness
1,1,1,2,4,4-Hexafluorobutane is unique due to its specific fluorination pattern, which imparts distinct chemical stability and resistance to reactions. This makes it particularly valuable in applications requiring inert and stable compounds.
Propiedades
Número CAS |
158421-88-6 |
|---|---|
Fórmula molecular |
C4H4F6 |
Peso molecular |
166.06 g/mol |
Nombre IUPAC |
1,1,1,2,4,4-hexafluorobutane |
InChI |
InChI=1S/C4H4F6/c5-2(1-3(6)7)4(8,9)10/h2-3H,1H2 |
Clave InChI |
KIFYAQPZNKSBSP-UHFFFAOYSA-N |
SMILES canónico |
C(C(C(F)(F)F)F)C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


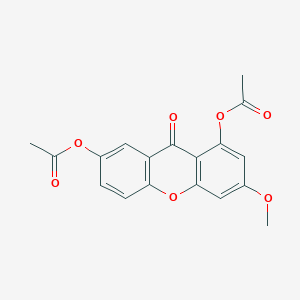

phosphanium perchlorate](/img/structure/B14270729.png)
![2,4-Dichloro-1-[ethoxy(methylsulfinyl)phosphoryl]oxybenzene](/img/structure/B14270734.png)
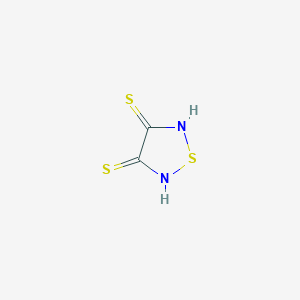
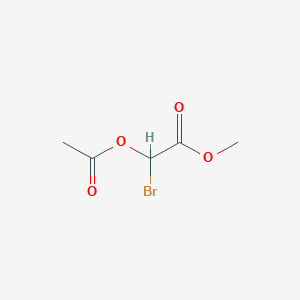

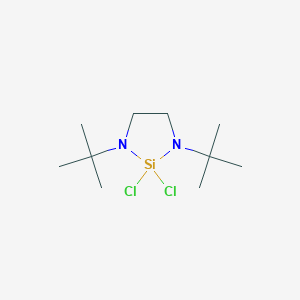
![{[4-(Pentamethyldisilanyl)phenyl]methylidene}propanedinitrile](/img/structure/B14270773.png)
![2-[2-(6-Chloropyridazin-3-yl)hydrazinylidene]pentanedioic acid](/img/structure/B14270778.png)
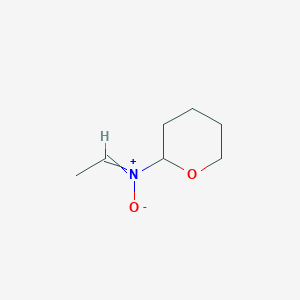
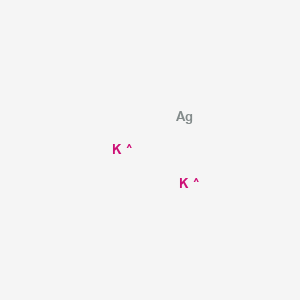
![2-(Benzyloxy)-3-[(2-methyloctadecyl)oxy]propan-1-OL](/img/structure/B14270787.png)
